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molecular formula C9H16O4 B1279818 5-Tert-butoxy-5-oxopentanoic acid CAS No. 63128-51-8

5-Tert-butoxy-5-oxopentanoic acid

Cat. No. B1279818
M. Wt: 188.22 g/mol
InChI Key: VZHNAVSRNGLHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07230005B2

Procedure details

Potassium tert-butoxide (2.7 g, 24 mmol) was dissolved in 17 mL of anhydrous THF at rt. After 5 min glutaric anhydride (2.4 g, 21 mmol) was added and the resulting suspension stirred for 2 h at rt. The reaction mixture was then quenched with 20 mL of 1 M KHSO4, extracted with 50 mL of EtOAc, adjusted to pH 2–3 with 1 M KHSO4 and extracted twice with 50 mL EtOAc. The combined extracts were dried over anhydrous magnesium sulfate, filtered and concentrated to give a yellow oil which was purified by silica gel flash chromatography (eluent: EtOAc:Hexanes- 1:1) to give 1.65 g (35% yield) pure (TLC) 1-2.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-:4])[CH3:3].[K+].[C:7]1(=[O:14])[O:13][C:11](=[O:12])[CH2:10][CH2:9][CH2:8]1>C1COCC1>[C:2]([O:4][C:7](=[O:14])[CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])([CH3:5])([CH3:3])[CH3:1] |f:0.1|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
C1(CCCC(=O)O1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension stirred for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with 20 mL of 1 M KHSO4
EXTRACTION
Type
EXTRACTION
Details
extracted with 50 mL of EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 50 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel flash chromatography (eluent: EtOAc:Hexanes- 1:1)
CUSTOM
Type
CUSTOM
Details
to give 1.65 g (35% yield) pure (TLC) 1-2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)OC(CCCC(=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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